Agatholal

Cancer Research Natural Product Cytotoxicity Labdane Diterpenoid Pharmacology

Agatholal (CAS 3650-31-5, Contortolal) is the C-19 aldehyde benchmark in the 13-ene/15-hydroxy labdane series. At 50 µg/mL, it reduces NUGC gastric cancer cell survival to 9% vs. Agathadiol (31%) and Isocupressic acid (inactive). Its 58-ppt selectivity window (NUGC 9% vs. HONE-1 67%) makes it a discriminating probe for tissue-specific cytotoxicity screens. Choose Agatholal when maximal labdane potency and aldehyde-dependent SAR are required—class-level substitution fails. Available as ≥98% HPLC analytical standard with defined optical rotation.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B105229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgatholal
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C
InChIInChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1
InChIKeyFSLWKIHHQUNBQK-AKZLODSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agatholal Labdane Diterpenoid: Procurement-Grade Baseline Identification and Chemical Characterization


Agatholal (CAS 3650-31-5), synonymously known as Contortolal and systematically designated (13E)-15-Hydroxy-8(17),13-labdadiene-19-al, is a naturally occurring labdane-type diterpenoid (molecular formula C20H32O2, average mass 304.47 g/mol) . Isolated from diverse botanical sources including Calocedrus formosana, Cryptomeria japonica, Pinus ponderosa, Pinus sibirica, and the barks of Pinus yunnanensis, this compound is characterized by a bicyclic scaffold bearing both aldehyde (C-19) and hydroxyl (C-15) functional groups [1]. As a neutral to extremely weak basic lipophilic molecule (XlogP ~4.5–5.6) with a topological polar surface area of 37.3 Ų, Agatholal presents distinct physicochemical properties that directly influence its handling, formulation requirements, and biological activity relative to structurally related diterpenoids [2]. Procurement is available from multiple commercial vendors at purity grades ranging from analytical standard (≥98% HPLC) to research-grade (>95%) .

Why Labdane Diterpenoids Cannot Be Interchanged: Agatholal-Specific Differentiation Rationale


Within the labdane diterpenoid class, even structurally homologous compounds—differing by a single functional group—can exhibit starkly divergent biological activities that preclude functional interchangeability for research or industrial applications [1]. This phenomenon is quantitatively exemplified in direct cytotoxic assays comparing Agatholal to its closest structural analogs: Agatholal (bearing a C-19 aldehyde), Agathadiol (bearing a C-19 hydroxymethyl group), and Isocupressic acid (bearing a C-19 carboxylic acid). At identical test concentrations, these three compounds produced entirely distinct cell survival outcomes across two cancer cell lines, establishing that procurement selection among labdane diterpenoids is not a matter of generic class substitution but of precise molecular architecture matching specific experimental or application requirements [1]. Furthermore, Agatholal is chemically distinguished from the more extensively studied abietane diterpenoid Ferruginol by both its labdane skeletal framework and its unique 13-ene/15-hydroxy/19-aldehyde functional triad—a combination that confers a distinct biological signature and necessitates compound-specific sourcing rather than class-level substitution [2] [3].

Agatholal Evidence-Based Differentiation: Quantified Cytotoxicity and Structural Activity Against Comparators


C19-Aldehyde Group Drives Differential Cytotoxicity: Agatholal vs Agathadiol and Isocupressic Acid in NUGC Gastric Cancer Cells

Agatholal demonstrates quantitatively superior cytotoxic potency against NUGC gastric cancer cells relative to its C-19 hydroxymethyl analog Agathadiol. At a uniform concentration of 50 µg/mL, Agatholal reduced NUGC cell survival to 9%, whereas Agathadiol permitted 31% survival under identical conditions [1]. This 22-percentage-point differential represents a >3-fold difference in residual viable cell fraction and is directly attributable to the aldehyde versus hydroxymethyl substitution at the C-19 position of the labdane scaffold [1].

Cancer Research Natural Product Cytotoxicity Labdane Diterpenoid Pharmacology

Cell Line-Specific Cytotoxicity Profile: Agatholal Exhibits Marked Selectivity Between NUGC and HONE-1 Cancer Cells

Agatholal displays pronounced differential cytotoxicity across cancer cell types, producing 9% survival in NUGC gastric cancer cells but 67% survival in HONE-1 nasopharyngeal carcinoma cells at the identical 50 µg/mL concentration [1]. This 58-percentage-point divergence contrasts with the comparator compound Agathadiol, which exhibited a more modest 14-percentage-point difference between the same two cell lines (31% NUGC survival vs 17% HONE-1 survival) [1]. Agatholal thus demonstrates substantially greater cell-type selectivity than its C-19 hydroxymethyl counterpart.

Selective Cytotoxicity Nasopharyngeal Carcinoma Gastric Cancer Models

C-19 Functional Group SAR: Aldehyde (CHO) Outperforms Hydroxymethyl (CH2OH) and Carboxylic Acid (COOH) for Cytotoxic Activity

Within the Calocedrus formosana labdane series, the C-19 functional group directly dictates cytotoxic potency in a defined rank order: aldehyde (CHO) > hydroxymethyl (CH2OH) > carboxylic acid (COOH) [1]. Agatholal (C-19 aldehyde) represents the most active functional variant within this SAR series. Among 12 labdane-type compounds tested, only three—Agatholal, Agathadiol, and Isocupressic acid—exhibited significant activity, all sharing the 13-ene and 15-hydroxy functionalities but differing exclusively at C-19 [1].

Structure-Activity Relationship Medicinal Chemistry Diterpenoid SAR

Agatholal: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Cytotoxicity Screening in Gastric Cancer Models

Agatholal is best deployed in gastric cancer research applications where maximal labdane diterpenoid cytotoxicity is required. The compound's 9% residual survival in NUGC gastric cancer cells at 50 µg/mL positions it as the most potent option among the three active labdanes isolated from Calocedrus formosana [1]. Researchers conducting preliminary cytotoxicity screens in gastric adenocarcinoma models should select Agatholal over Agathadiol (31% survival) or Isocupressic acid (inactive) to maximize the probability of identifying promising anti-gastric cancer leads [1].

Cell-Type Selectivity and Mechanistic Studies

For studies requiring a tool compound with pronounced cancer cell-type selectivity, Agatholal provides a 58-percentage-point differential between NUGC (9% survival) and HONE-1 (67% survival) cells [1]. This selectivity window substantially exceeds that of Agathadiol (14-percentage-point differential) and contrasts sharply with Ferruginol's non-selective activity (0% survival in both lines) [1]. Agatholal thus serves as a discriminating probe for investigating tissue-specific mechanisms of labdane diterpenoid cytotoxicity or for target identification studies where differential activity across cell panels is analytically informative.

Natural Product Analytical Standardization

Agatholal is available as an analytical reference standard with HPLC purity ≥98%, characterized by a specific optical rotation of +22.5° (c = 1 in CHCl3) [2]. This grade is appropriate for method validation, quantitative analysis of botanical extracts, and quality control applications in natural product research. The compound's defined physicochemical properties—including boiling point 409.7±38.0°C at 760 mmHg, flash point 174.9±19.4°C, and density 1.0±0.1 g/cm³—provide essential parameters for handling, storage, and analytical method development .

Structure-Activity Relationship Studies of Labdane Diterpenoids

Agatholal represents the aldehyde-containing reference compound within the C-19 functional group SAR series of 13-ene/15-hydroxy labdanes. The documented activity rank order—CHO > CH2OH > COOH—establishes Agatholal as the benchmark for maximum activity within this series [1]. Researchers designing synthetic derivatives or conducting medicinal chemistry optimization of labdane scaffolds should utilize Agatholal as the positive control and activity reference point, particularly when evaluating modifications that preserve or enhance the aldehyde functionality or when exploring bioisosteric replacements of the C-19 group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agatholal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.